
Thiocolchicine
概要
説明
Thiocolchicine is a semi-synthetic derivative of colchicine, a natural alkaloid found in plants such as Colchicum autumnale and Gloriosa superba. This compound is known for its anti-inflammatory, analgesic, and muscle relaxant properties. It is used in the treatment of various musculoskeletal disorders, including acute and chronic back pain, rheumatologic conditions, and traumatic injuries .
準備方法
Synthetic Routes and Reaction Conditions: Thiocolchicine is synthesized from colchicine through a series of chemical reactions. The primary steps involve the demethylation of colchicine followed by glucosylation. The regioselective demethylation and glucosylation are crucial steps in the synthesis of this compound. These reactions are typically carried out using specific strains of Bacillus megaterium, which offer high selectivity and efficiency .
Industrial Production Methods: The industrial production of this compound involves the biotransformation of colchicine using microbial strains. The process includes the conversion of colchicine to its 3-demethyl analog, followed by glycosylation to produce this compound. This method is preferred due to its high yield and environmentally friendly nature .
化学反応の分析
反応の種類: チオコルヒチンは、次のようなさまざまな化学反応を受けます。
酸化: チオコルヒチンは酸化されて異なる誘導体に変換されることがあります。
還元: 還元反応は、チオコルヒチン中の官能基を修飾することができます。
置換: 置換反応は、チオコルヒチン分子に新しい官能基を導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤などの試薬が置換反応に使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、薬理作用が修飾されたさまざまなチオコルヒチン誘導体が含まれます .
4. 科学研究への応用
チオコルヒチンは、広範囲にわたる科学研究への応用があります。
化学: それは、潜在的な治療的用途を持つ新しい化合物の合成のための出発物質として使用されます。
生物学: チオコルヒチンは、細胞プロセスに対する影響、特に抗有糸分裂剤としての役割について研究されています。
医学: それは、筋骨格系の疾患の治療に使用されており、抗腫瘍特性を持つため、がん治療における可能性について調査されています。
科学的研究の応用
Anticancer Properties
Thiocolchicine has garnered attention for its potential anticancer effects. Research indicates that it inhibits the proliferation of various cancer cell types, including leukemia, myeloma, and solid tumors such as breast, colon, and kidney cancers. The mechanism involves the modulation of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and tumorigenesis.
Case Studies
A multicenter study demonstrated that this compound effectively inhibited tumor growth in patients with specific malignancies, suggesting its potential as a therapeutic agent alongside traditional treatments .
Pain Management
This compound is widely used for managing musculoskeletal pain, particularly acute low back pain accompanied by muscle spasms.
Clinical Trials
A randomized controlled trial evaluated the efficacy of this compound against placebo in treating acute low back pain. Key findings include:
- Pain Reduction : Patients receiving 4 mg of this compound twice daily reported significant reductions in pain scores compared to the placebo group .
- Improvement in Muscle Spasms : The treatment group showed a marked decrease in muscle spasm intensity and improved hand-to-floor distance measurements .
- Safety Profile : The drug was well-tolerated with minimal adverse effects reported during the trials .
Mechanisms Related to Pain Relief
This compound's analgesic properties are attributed to its interaction with neurotransmitter systems:
- GABA Receptor Modulation : It has been shown to interact with gamma-aminobutyric acid receptors, which are critical for muscle relaxation and pain modulation .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties that contribute to its effectiveness in treating conditions characterized by inflammation and pain .
Allergic Reactions and Safety Concerns
作用機序
チオコルヒチンは、細胞分裂に関与するタンパク質であるチューブリンに結合することによって効果を発揮します。この結合は、微小管の重合を阻害し、有糸分裂紡錘体の形成と細胞分裂の破壊につながります。 さらに、チオコルヒチンはγ-アミノ酪酸A(GABA-A)受容体とグリシン受容体の競合的アンタゴニストとして作用し、筋弛緩作用に寄与しています .
類似化合物:
コルヒチン: 抗炎症作用と抗有糸分裂作用を持つ天然アルカロイド。
コルヒコシド: コルヒチンのグルコシル化誘導体で、同様の薬理作用があります。
デメコルシン: がん治療に使用されるコルヒチンの合成誘導体。
チオコルヒチンの独自性: チオコルヒチンは、硫黄を含む構造により、コルヒチンと比較して薬理作用が向上し、毒性が低くなっています。 GABA-A受容体とグリシン受容体への選択的結合も、他の類似化合物とは異なる点です .
類似化合物との比較
Colchicine: A natural alkaloid with anti-inflammatory and anti-mitotic properties.
Colchicoside: A glucosylated derivative of colchicine with similar pharmacological effects.
Demecolcine: A synthetic derivative of colchicine used in cancer therapy.
Uniqueness of Thiocolchicine: this compound is unique due to its sulfur-containing structure, which enhances its pharmacological properties and reduces toxicity compared to colchicine. Its selective binding to GABA-A and glycine receptors also distinguishes it from other similar compounds .
生物活性
Thiocolchicine, a semi-synthetic derivative of colchicine, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and musculoskeletal pain management. This article explores the compound's mechanisms of action, efficacy in clinical settings, and its pharmacokinetic properties based on recent research findings.
This compound exerts its effects through several key mechanisms:
- Inhibition of NF-κB Pathway : this compound has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor involved in inflammation and cancer progression. This inhibition leads to a reduction in the expression of NF-κB-regulated genes responsible for cell proliferation and survival .
- Induction of Apoptosis : The compound promotes apoptosis in various cancer cell lines, including leukemia and solid tumors, by modulating pathways associated with cell death and survival .
- Muscle Relaxation : In addition to its anticancer properties, this compound functions as a muscle relaxant by acting on glycine and GABAA receptors, facilitating muscle relaxation without sedative effects .
Cancer Treatment
Recent studies have demonstrated the anticancer potential of this compound:
- Cell Proliferation : this compound inhibited the proliferation of several cancer cell types, including breast, colon, and kidney cancers. The compound's ability to suppress tumor colony formation further supports its role as an anticancer agent .
- Case Studies : One study highlighted the compound's efficacy in reducing tumor growth in animal models, showcasing its potential for clinical applications in oncology .
Pain Management
This compound is also utilized for managing musculoskeletal pain:
- Clinical Trials : A systematic review of randomized controlled trials (RCTs) indicated that this compound significantly reduces pain intensity in patients with acute low back pain. The pooled mean difference in Visual Analogue Scale (VAS) scores was −0.49 after 2–3 days and −0.82 after 5–7 days compared to placebo .
- Safety Profile : The safety profile of this compound is generally favorable, with minimal reports of adverse effects. However, concerns regarding potential side effects have led to calls for further analysis on its risk-benefit balance .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for optimizing its therapeutic use:
- Metabolism : Following administration, this compound undergoes metabolism into active metabolites. Notably, the aglycone derivative (M2) and 3-O-glucuronidated aglycone (M1) are significant circulating entities. M1 retains muscle relaxant properties similar to those of this compound itself .
- Absorption and Elimination : After oral administration, M1 appears rapidly in plasma with a half-life of approximately 7.3 hours. In contrast, this compound is absorbed more quickly via intramuscular administration, with a half-life of 1.5 hours .
Summary Table of Findings
Aspect | Details |
---|---|
Mechanism | Inhibition of NF-κB; Induction of apoptosis; Muscle relaxation |
Cancer Efficacy | Inhibits proliferation in various cancer cell lines; Induces apoptosis |
Pain Management | Significant reduction in VAS scores for low back pain |
Pharmacokinetics | Active metabolites include M1 and M2; Rapid absorption and elimination rates |
Safety Profile | Generally favorable; minimal adverse effects reported |
特性
IUPAC Name |
N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEGANPVAXDBPL-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181751 | |
Record name | Thiocholchicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2730-71-4 | |
Record name | Thiocolchicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2730-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiocolchicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002730714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocolchicine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiocholchicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiocolchicine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOCOLCHICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47541468FI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of thiocolchicine?
A1: this compound, like its parent compound colchicine, primarily targets tubulin, a protein crucial for microtubule formation. [, , , , , , , , , , ]
Q2: How does this compound affect microtubules?
A2: this compound binds to tubulin, inhibiting its polymerization and thereby disrupting microtubule assembly. This disruption blocks mitotic spindle formation, leading to cell cycle arrest and apoptosis in susceptible cells. [, , , , , ]
Q3: Does this compound interact with any other cellular targets?
A3: Research suggests that this compound also exhibits inhibitory effects on topoisomerase I (TOP1), an enzyme involved in DNA replication and repair. This dual mechanism of action contributes to its antitumor activity. [, , ]
Q4: Are there differences in this compound's binding affinity to various tubulin isotypes?
A4: Studies using bovine brain tubulin isoforms indicate that the conformation of the B-ring substituents in this compound analogs can influence their binding affinity to different tubulin isotypes. [] Further research using avian tubulin isotype betaVI (CeTb) suggests that specific amino acid differences within the colchicine binding site of CeTb may lead to a less favorable interaction with this compound compared to other tubulin isotypes. []
Q5: What are the downstream effects of this compound's interaction with tubulin?
A5: By disrupting microtubule dynamics, this compound triggers cell cycle arrest, predominantly in the G2/M phase, ultimately leading to apoptosis in sensitive cell lines. [, , ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C22H25NO5S, and its molecular weight is 415.5 g/mol. []
Q7: What spectroscopic techniques have been used to characterize this compound?
A7: Researchers have employed various spectroscopic techniques to characterize this compound and its derivatives, including 1H NMR, IR, MS, HR-MS, UV-Vis, circular dichroism (CD), and fluorescence spectroscopy. [, , , , , , , , ]
Q8: How does the structure of this compound differ from colchicine?
A8: this compound is a sulfur-containing analog of colchicine where the methoxy group at the C10 position of colchicine is replaced by a methylthio group. [, , , ]
Q9: Does the sulfur atom in this compound influence its conformation?
A9: X-ray crystallographic analyses of this compound derivatives show that the sulfur atom substitution can lead to increased puckering of the troponoid C ring compared to colchicine. []
Q10: How do modifications on the A and C rings of this compound affect its activity?
A10: While modifications of the methoxy groups on the A and C rings can modulate cellular toxicity, they seem to have little impact on P-glycoprotein (P-gp) recognition, a protein involved in multidrug resistance. []
Q11: What is the significance of the nitrogen atom in the acetamido group of this compound?
A11: Removing the nitrogen atom from the acetamido group at the C7 position significantly affects this compound's recognition by P-gp, suggesting its crucial role in multidrug resistance. []
Q12: What is the impact of the B ring structure on this compound's activity?
A12: Studies indicate that both intact B and C rings are essential for this compound's interaction with P-gp. Modifications to the B ring, such as replacing the seven-membered ring with a six-membered ring, can influence its interaction with tubulin isoforms. [, , ]
Q13: How does the size and conformation of the B ring substituent affect tubulin binding?
A13: Research suggests that smaller B-ring substituents with specific conformations may be more favorable for interaction with certain tubulin isotypes. This observation highlights the importance of the B-ring structure in designing potent and selective antitumor agents. [, ]
Q14: Are there any specific formulation strategies employed to improve the stability or bioavailability of this compound?
A15: The development of nab-5404, a nanoparticle albumin-bound formulation of a this compound dimer, suggests a strategy to enhance its delivery and potentially improve its pharmacokinetic properties. [, , ] Additionally, researchers are exploring the use of self-assembling conjugates with cleavable linkers to control this compound release. []
Q15: What is the evidence for this compound's antitumor activity?
A16: this compound and its derivatives have demonstrated cytotoxic activity against various cancer cell lines in vitro, including those expressing multidrug resistance phenotypes. [, , , , , , ]
Q16: Has this compound shown efficacy in in vivo models?
A17: Nab-5404, a nanoparticle albumin-bound formulation of a this compound dimer, has shown promising antitumor activity in vivo, inducing complete regressions and cures in a human A121 ovarian tumor xenograft model. [, ]
Q17: What types of cancer cell lines have shown sensitivity to this compound?
A18: this compound and its derivatives have demonstrated activity against a range of cancer cell lines, including breast, ovarian, colon, and leukemia cell lines. [, , , , , , ]
Q18: Is there evidence of resistance to this compound?
A19: While this compound shows activity against some multidrug-resistant cell lines, variations in sensitivity exist. Further research is needed to fully elucidate the mechanisms of resistance and cross-resistance with other antimitotic agents. [, , , ]
Q19: Does the P-gp transporter play a role in this compound resistance?
A20: Research indicates that modifications at the C7 position of this compound, specifically the nitrogen atom of the acetamido group, influence its recognition by P-gp, suggesting a potential role for this transporter in resistance. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。